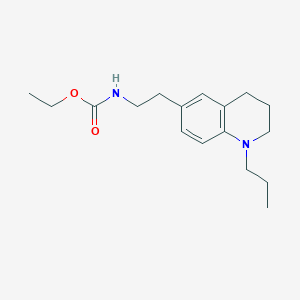

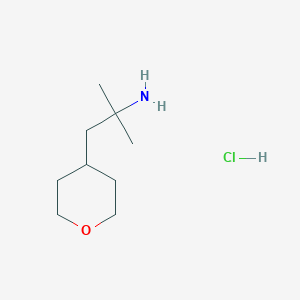

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

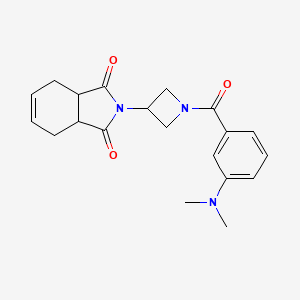

“tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate” is a chemical compound. It is a derivative of β- (1,2,4-Triazol-1-yl)alanine . The compound is related to a class of biologically active heterocyclic compounds known as triazoles .

Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β‑aminoalcohol by potassium permanganate . The overall yield from this process is around 68% .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. The presence of the 1,2,4-triazole ring is a key feature of this compound .Scientific Research Applications

Synthesis and Rearrangements

A study conducted by Nativi, Reymond, and Vogel (1989) explored the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals, demonstrating the synthesis of derivatives including 3-amino-3-deoxy-D-altrose, employing tert-butyl azidoformate as a key reagent. This work showcases the versatility of azetidine and triazole derivatives in stereoselective synthesis, indicating potential applications in complex carbohydrate synthesis and beyond (Nativi, Reymond, & Vogel, 1989).

Medicinal Chemistry Building Blocks

Ji, Wojtas, and Lopchuk (2018) developed an improved, gram-scale synthesis of protected 3-haloazetidines, leading to the rapid diversified synthesis of azetidine-3-carboxylic acids. Their work underscores the importance of azetidine derivatives as versatile intermediates in medicinal chemistry, offering pathways to synthesize a broad range of pharmacologically relevant compounds (Ji, Wojtas, & Lopchuk, 2018).

Peptide and Protein Research

Schutkowski, Mrestani-Klaus, and Neubert (2009) focused on the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, including derivatives of azetidine-2-carboxylic acid. Their work contributes to the understanding of peptide structure-activity relationships, highlighting the utility of azetidine derivatives in probing peptide interactions and functions (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Material Science Applications

Wang et al. (2012) introduced a new tri-functional azetidine compound for self-curing aqueous-based polyurethane (PU) systems. The study illustrates the application of azetidine derivatives in developing novel materials, specifically in enhancing the properties of PU films through crosslinking at ambient temperatures (Wang et al., 2012).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . This suggests that the compound interacts with its targets by accelerating reaction rates, potentially leading to faster biochemical reactions.

Biochemical Pathways

It is known that the compound plays a role in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), a type of click chemistry . This could imply that the compound affects pathways involving copper (I) ions and azide-alkyne cycloaddition reactions.

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability, as water-soluble compounds are generally well-absorbed in the body.

Result of Action

It is known that the compound suppresses cell cytotoxicity , suggesting that it may have a protective effect on cells.

Action Environment

Given that the compound is water-soluble , it can be inferred that its action and stability may be influenced by the hydration level of the environment.

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the derivative and the biochemical context in which it is present .

Cellular Effects

Other triazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other triazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other triazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Other triazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other triazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Other triazole derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Other triazole derivatives have been studied for their subcellular localization and effects on activity or function, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name |

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-4-6(5-15)7-12-8(11)14-13-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNHIVYLRYTAFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

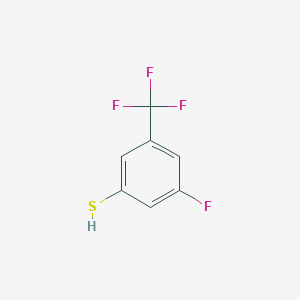

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)

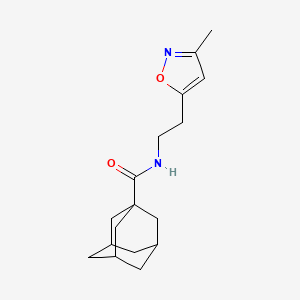

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2373065.png)

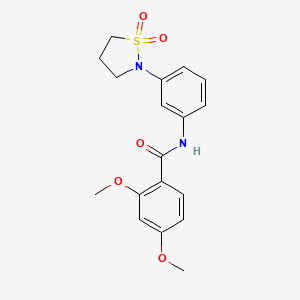

![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)